Cas no 866811-71-4 (3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline)

3-(Benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline is a structurally complex quinoline derivative featuring a benzenesulfonyl group at the 3-position, an ethyl substituent at the 6-position, and a piperidine moiety at the 4-position. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity and functional group diversity. The presence of the sulfonyl group enhances electrophilic properties, while the piperidine ring contributes to basicity and conformational flexibility. Its quinoline core offers a rigid aromatic scaffold, making it suitable for applications in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents. The compound's well-defined structure allows for precise modifications to optimize physicochemical properties.
3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline structure
866811-71-4 structure
Product Name:3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline
CAS No:866811-71-4
MF:C22H24N2O2S
MW:380.503164291382
CID:5910590
PubChem ID:5640078
Update Time:2025-06-22

3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 6-ethyl-3-(phenylsulfonyl)-4-(1-piperidinyl)-
    • 3-(BENZENESULFONYL)-6-ETHYL-4-(PIPERIDIN-1-YL)QUINOLINE
    • HMS1504I03
    • 3-(benzenesulfonyl)-6-ethyl-4-piperidin-1-ylquinoline
    • 866811-71-4
    • SCHEMBL13676937
    • 6-ethyl-3-(phenylsulfonyl)-4-piperidin-1-ylquinoline
    • 6-ethyl-3-(phenylsulfonyl)-4-(piperidin-1-yl)quinoline
    • IDI1_028649
    • F1605-0246
    • BRD-K03702797-001-01-8
    • ChemDiv3_011091
    • AKOS001865362
    • 3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline
    • Inchi: 1S/C22H24N2O2S/c1-2-17-11-12-20-19(15-17)22(24-13-7-4-8-14-24)21(16-23-20)27(25,26)18-9-5-3-6-10-18/h3,5-6,9-12,15-16H,2,4,7-8,13-14H2,1H3
    • InChI Key: XLZQBNDPGTYLMC-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(CC)=CC=2)C(N2CCCCC2)=C(S(C2=CC=CC=C2)(=O)=O)C=1

Computed Properties

  • Exact Mass: 380.15584919g/mol
  • Monoisotopic Mass: 380.15584919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Density: 1.226±0.06 g/cm3(Predicted)
  • Boiling Point: 592.6±50.0 °C(Predicted)
  • pka: 7.29±0.50(Predicted)

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Additional information on 3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline

Introduction to 3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline (CAS No. 866811-71-4)

The compound 3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline (CAS No. 866811-71-4) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel bioactive molecules. This heterocyclic compound, featuring a quinoline core substituted with a benzenesulfonyl group, an ethyl moiety, and a piperidine ring, has garnered attention due to its promising pharmacological properties and potential applications in medicinal chemistry.

Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer effects. The structural modification of quinoline with functional groups such as sulfonyl and piperidine enhances its pharmacological profile, making it a valuable scaffold for drug discovery. The benzenesulfonyl group introduces a polar moiety that can improve solubility and binding affinity to biological targets, while the piperidin-1-yl substituent contributes to metabolic stability and pharmacokinetic properties.

Recent studies have highlighted the significance of quinoline derivatives in the development of targeted therapies. For instance, modifications at the 4-position with nitrogen-containing heterocycles like piperidine have been shown to enhance binding interactions with protein targets. This compound, in particular, has been investigated for its potential role in inhibiting kinases and other enzymes involved in cancer progression. Preliminary in vitro studies suggest that 3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline exhibits inhibitory activity against several kinases, making it a promising candidate for further preclinical development.

The synthesis of this compound involves multi-step organic reactions, including sulfonylation, alkylation, and cyclization processes. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. The use of modern techniques such as palladium-catalyzed cross-coupling reactions has facilitated the introduction of complex substituents onto the quinoline core with high efficiency.

In the realm of drug discovery, the integration of computational chemistry and molecular modeling has accelerated the identification of lead compounds. The structural features of 3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline have been analyzed using docking studies to predict its binding affinity to various biological targets. These computational approaches have revealed that the compound interacts favorably with proteins involved in signal transduction pathways relevant to cancer and inflammation.

Furthermore, the compound's potential therapeutic applications extend beyond oncology. Research indicates that quinoline derivatives may also play a role in treating infectious diseases and neurodegenerative disorders. The benzenesulfonyl group enhances interactions with bacterial enzymes, while the piperidin-1-yl moiety improves blood-brain barrier penetration, suggesting its utility in central nervous system disorders.

Evaluation of pharmacokinetic properties is essential for assessing the clinical relevance of any novel compound. Preliminary pharmacokinetic studies on 3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings support its potential as a viable candidate for further clinical investigation.

The role of quinoline derivatives in addressing unmet medical needs underscores their importance in modern drug development. As research continues to uncover new biological activities and mechanisms of action, compounds like 3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline will remain at the forefront of medicinal chemistry innovation. Future studies are expected to delve deeper into its therapeutic potential and explore optimized formulations for enhanced efficacy and safety.

In conclusion,3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-y]quinoline (CAS No. 866811 -71 -4) stands as a testament to the ongoing progress in pharmaceutical research. Its unique structural features and promising biological activities position it as a compelling candidate for further exploration in drug discovery efforts aimed at addressing critical health challenges.

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